molecular formula C10H10ClFO B3043907 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene CAS No. 951888-08-7

2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene

Cat. No.: B3043907
CAS No.: 951888-08-7
M. Wt: 200.64 g/mol
InChI Key: FXJQBEAMSCXWBQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, which is further connected to a propene chain

Scientific Research Applications

2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation or potassium permanganate for dihydroxylation.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alcohols.

Comparison with Similar Compounds

    2-Chloro-3-(4-methoxyphenyl)-1-propene: Lacks the fluoro group, which may result in different chemical and biological properties.

    3-(3-Fluoro-4-methoxyphenyl)-1-propene:

    2-Chloro-3-(3-fluoro-phenyl)-1-propene: Lacks the methoxy group, which can alter its solubility and interaction with biological targets.

Uniqueness: The combination of chloro, fluoro, and methoxy groups in 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene provides a unique set of chemical properties, making it a versatile compound for various applications. The presence of these functional groups can enhance its reactivity and selectivity in chemical reactions and biological interactions.

Properties

IUPAC Name

4-(2-chloroprop-2-enyl)-2-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJQBEAMSCXWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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